molecular formula C14H8Cl2N2O2 B1221424 1,4-Diamino-2,3-dichloroanthraquinone CAS No. 81-42-5

1,4-Diamino-2,3-dichloroanthraquinone

Cat. No. B1221424
CAS RN: 81-42-5
M. Wt: 307.1 g/mol
InChI Key: KZYAYVSWIPZDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042605

Procedure details

31 parts of 1,4-diamino-2,3-dichloroanthraquinone is introduced into 280 parts by volume of dimethylformamide and the whole is heated to 120° C. At this temperature 30 parts of sodium cyanide is introduced in about five minutes, the supply of heat being decreased because the temperature is maintained by the heat of reaction. After a short time the exothermic reaction ceases and the whole is heated at 125° to 130° C. for about another 35 minutes. After this period the whole of the starting material has reacted. The whole is cooled to 110° C., 11 parts of ammonium chloride is added and the solvent is substantially distilled off at subatmospheric pressure; 200 to 210 parts by volume of dimethylformamide is recovered. The residue in the still is stirred vigorously while 300 parts of water is slowly added; the reaction product is thus precipitated. The whole is stirred for about another hour until the product has become easily filterable, and suction filtered while hot, and the filter cake is washed with hot water until the water running away has become colorless. The product is rinsed with methanol and dried. 26 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained. The product has the same properties as those obtained according to Examples 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4](Cl)[C:3]=1Cl.[C-:21]#[N:22].[Na+].[Cl-].[NH4+].C[N:27]([CH3:30])C=O>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:21]#[N:22])[C:3]=1[C:30]#[N:27] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The residue in the still is stirred vigorously while 300 parts of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the supply of heat
TEMPERATURE
Type
TEMPERATURE
Details
is maintained by the
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction
CUSTOM
Type
CUSTOM
Details
After a short time the exothermic reaction ceases
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated at 125° to 130° C. for about another 35 minutes
Duration
35 min
CUSTOM
Type
CUSTOM
Details
After this period the whole of the starting material has reacted
TEMPERATURE
Type
TEMPERATURE
Details
The whole is cooled to 110° C.
DISTILLATION
Type
DISTILLATION
Details
the solvent is substantially distilled off at subatmospheric pressure
CUSTOM
Type
CUSTOM
Details
200 to 210 parts by volume of dimethylformamide is recovered
ADDITION
Type
ADDITION
Details
is slowly added
CUSTOM
Type
CUSTOM
Details
the reaction product is thus precipitated
STIRRING
Type
STIRRING
Details
The whole is stirred for about another hour until the product
FILTRATION
Type
FILTRATION
Details
suction filtered while hot, and the filter cake
WASH
Type
WASH
Details
is washed with hot water until the water running
WASH
Type
WASH
Details
The product is rinsed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.